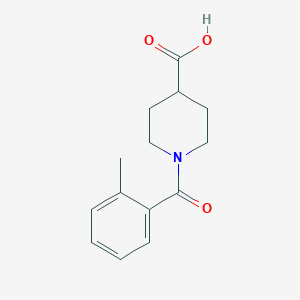

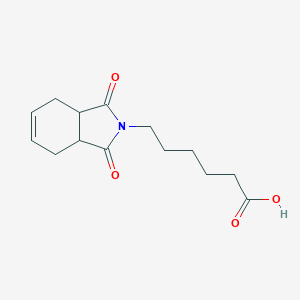

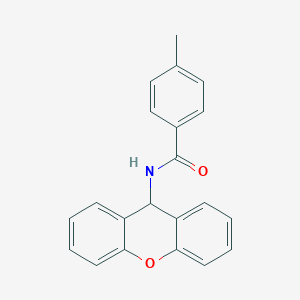

![molecular formula C54H40N2 B186291 9,10-Bis[4-(diphenylamino)styryl]anthracene CAS No. 138685-19-5](/img/structure/B186291.png)

9,10-Bis[4-(diphenylamino)styryl]anthracene

Vue d'ensemble

Description

9,10-Bis[4-(diphenylamino)styryl]anthracene is a compound with the molecular formula C54H40N2 and a molecular weight of 716.9 g/mol. It is a derivative of 9,10-diheteroarylanthracene (DHA) and is known for its distinct aggregation-induced emission (AIE) behaviors . This compound exhibits weak emission in solution but shows strong fluorescence in solid state or in a nano-aggregated dispersion .

Synthesis Analysis

The synthesis of 9,10-Bis[4-(diphenylamino)styryl]anthracene and similar compounds has been achieved through various methods. For instance, 9,10-diheteroarylanthracene (DHA) derivatives have been synthesized and characterized . Another method involves the Suzuki coupling reaction .Molecular Structure Analysis

The molecular structure of 9,10-Bis[4-(diphenylamino)styryl]anthracene has been fully characterized by 1H NMR and mass spectra . The crystal structures of similar compounds exhibit nonplanar conformations due to the intramolecular torsional effects and intramolecular interactions in rigid molecules .Physical And Chemical Properties Analysis

9,10-Bis[4-(diphenylamino)styryl]anthracene exhibits distinct aggregation-induced emission (AIE) behaviors . It shows strong fluorescence in solid state or in a nano-aggregated dispersion . The wavelengths of the longest wavelength absorption band and emission spectra increase with the conjugation length and the electron withdrawing ability of the 9,10-substituents .Applications De Recherche Scientifique

Electroluminescent Materials

9,10-Bis[4-(diphenylamino)styryl]anthracene derivatives have been used as high-performance green host electroluminescent materials. For example, 9,10-bis(diphenylamino)anthracene (PPA) has been synthesized and utilized in electroluminescent devices to emit intensive green light. The performance of these devices has been enhanced by employing specific layer combinations, achieving high brightness, current, and power efficiencies, along with excellent CIE coordinates (Yu et al., 2002).

Blue-Light Emitting Materials

The compound has been incorporated into blue-light-emitting materials. For instance, a derivative synthesized through a Suzuki coupling reaction has shown non-coplanar structure and inhibited intermolecular interactions. These materials, when used as emitting material in multi-layered devices, exhibit high quantum efficiency, power efficiency, and specific Commission Internationale de l'Eclairage chromaticity coordinates (Park et al., 2010).

Fluorescent pH Sensors and Biological Probes

Derivatives of 9,10-Bis[4-(diphenylamino)styryl]anthracene have been developed as fluorescent pH sensors and biological probes. These compounds demonstrate aggregation-induced emission (AIE) properties, where their fluorescence is enhanced by molecular aggregation. They have been tailored to respond to environmental stimuli, making them suitable for pH and biomacromolecule sensing (Lu et al., 2010).

Cell Imaging

Certain derivatives of 9,10-Bis[4-(diphenylamino)styryl]anthracene with AIE behaviors have been designed and successfully synthesized for applications in cell imaging. These derivatives exhibit reversible mechanofluorochromic performance and can be utilized as fluorochromes in cell imaging, indicating their potential in medical and biological research (Wang et al., 2020).

Photocatalytic Applications

9,10-Bis(di(p-tert-butylphenyl)amino)anthracene has been used as a photocatalyst for radical fluoroalkylation under visible light irradiation. This application demonstrates the compound's high reducing power and its capability in generating various fluoroalkyl radicals, indicating its potential in photocatalytic applications (Noto et al., 2018).

Optoelectronic Devices

9,10-Bis[4-(diphenylamino)styryl]anthracene derivatives have been utilized in optoelectronic devices, showcasing high photoluminescence quantum yields and mobility, making them critical for the advancement of organic optoelectronics. Single crystals based on these derivatives have exhibited high photoluminescence quantum yields and remarkable hole mobilities, making them suitable for applications in UV phototransistors and potentially in other optoelectronic devices (Tao et al., 2021).

Propriétés

IUPAC Name |

N,N-diphenyl-4-[(E)-2-[10-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]anthracen-9-yl]ethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H40N2/c1-5-17-43(18-6-1)55(44-19-7-2-8-20-44)47-35-29-41(30-36-47)33-39-53-49-25-13-15-27-51(49)54(52-28-16-14-26-50(52)53)40-34-42-31-37-48(38-32-42)56(45-21-9-3-10-22-45)46-23-11-4-12-24-46/h1-40H/b39-33+,40-34+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRPPAJYAMXRHZ-CFTRLRGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=C4C(=C(C5=CC=CC=C35)/C=C/C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C=CC=C4)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Bis[4-(diphenylamino)styryl]anthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

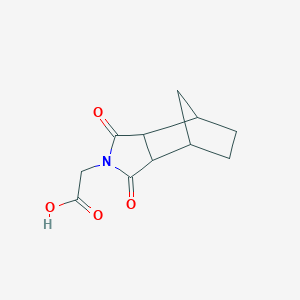

![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)

![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)

![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)